molecular formula C34H66O4 B1583427 Ethylene glycol dipalmitate CAS No. 624-03-3

Ethylene glycol dipalmitate

Cat. No.: B1583427
CAS No.: 624-03-3
M. Wt: 538.9 g/mol
InChI Key: IKVCSHRLYCDSFD-UHFFFAOYSA-N
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Description

Ethylene glycol dipalmitate (EGDP), with the CAS number 624-03-3, is a symmetrical diester compound formed from ethylene glycol and two units of palmitic acid. This structure yields a high molecular weight (538.9 g/mol) organic compound with a characteristically high melting point, reported at approximately 69.1 °C . Its solubility profile makes it soluble in organic solvents like acetone and diethyl ether, while being insoluble in water and ethanol . In scientific and industrial research, EGDP serves primarily as a processing aid and lubricant. The European Food Safety Authority (EFSA) has assessed its use in food contact materials, where it functions to improve injection moulding and the distribution of additives in the polymer melt at concentrations of up to 2% . Furthermore, its application is being explored in the synthesis of advanced biolubricants. Research indicates that transesterification of fatty acid methyl esters (FAMEs) derived from feedstocks like waste cooking oil with ethylene glycol can produce similar diesters, presenting a sustainable and environmentally friendly alternative to conventional lubricants . The safety of EGDP has been evaluated for specific applications. The EFSA Panel concluded that the substance is not of safety concern for consumers when used in plastics intended for food contact, provided the fatty acid precursor is obtained from edible fats or oils . The provided genotoxicity data from structural homologues showed no indication of genotoxic potential . This product is intended for research purposes only and is not designed for human therapeutic applications or veterinary use. Researchers can leverage the properties of EGDP for applications in polymer science, materials engineering, and the development of green chemical processes.

Properties

IUPAC Name

2-hexadecanoyloxyethyl hexadecanoate
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InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)37-31-32-38-34(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVCSHRLYCDSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
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Related CAS

32628-06-1
Record name Polyethylene glycol dipalmitate
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DSSTOX Substance ID

DTXSID10211448
Record name Ethylene glycol dipalmitate
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Molecular Weight

538.9 g/mol
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CAS No.

624-03-3, 32628-06-1
Record name 1,1′-(1,2-Ethanediyl) dihexadecanoate
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Record name Ethylene glycol dipalmitate
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Record name Ethylene glycol dipalmitate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-[(1-oxohexadecyl)oxy]-
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Record name Ethane-1,2-diyl palmitate
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Record name ETHYLENE GLYCOL DIPALMITATE
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Preparation Methods

Direct Esterification of Ethylene Glycol with Palmitic Acid

Process Description:

  • Ethylene glycol and palmitic acid are reacted in the presence of an acid catalyst.
  • The reaction is typically conducted under reflux with removal of water (a byproduct) to drive the equilibrium toward ester formation.
  • Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, or other strong organic acids.
  • The reaction temperature ranges between 120°C and 180°C depending on the catalyst and solvent system.
  • Water removal is often facilitated by azeotropic distillation using solvents such as toluene or xylene.

Advantages:

  • Simple and straightforward.
  • Readily available starting materials.

Disadvantages:

  • Requires efficient water removal to push the reaction to completion.
  • Long reaction times (several hours).
  • Potential for side reactions such as ether formation or partial esterification.

Esterification Using Palmitoyl Chloride and Ethylene Glycol

Process Description:

  • Palmitoyl chloride reacts with ethylene glycol under mild conditions.
  • This method avoids water formation, thus simplifying purification.
  • Typically carried out in an inert solvent such as dichloromethane or chloroform.
  • Requires base (e.g., pyridine) to neutralize HCl formed during the reaction.

Advantages:

  • High conversion and selectivity.
  • Shorter reaction time compared to direct esterification.

Disadvantages:

  • Use of corrosive and moisture-sensitive palmitoyl chloride.
  • Generation of HCl requires careful handling and neutralization.

Enzymatic Esterification

Process Description:

  • Lipase enzymes catalyze the esterification of ethylene glycol with palmitic acid under mild conditions.
  • Typically performed in organic solvents or solvent-free systems.
  • Reaction temperature is lower (30–60°C), preserving sensitive functionalities.
  • Water produced is removed continuously or adsorbed to shift equilibrium.

Advantages:

  • High regioselectivity and mild reaction conditions.
  • Environmentally friendly and fewer side products.

Disadvantages:

  • Enzymes can be expensive.
  • Longer reaction times.
  • Scale-up challenges.

Detailed Research Findings and Data

Industrial Esterification Method (Based on Analogous Ethylene Glycol Diformate Preparation)

A patented industrial method for ethylene glycol diesters (such as ethylene glycol diformate) provides insight applicable to dipalmitate preparation:

Parameter Typical Value Notes
Reactants ratio Ethylene glycol : Acid = 1 : 2–3 Excess acid to drive reaction
Catalyst Sulfuric acid or sulfonic acid 0.01–0.03 times reactant mass
Solvent/Water entrainer Toluene, isopropyl formate Azeotropic removal of water
Reaction temperature 70–135°C Maintained for 6–24 hours
Reaction time 6–24 hours Dependent on catalyst and solvent
Product purity (GC) 98–99% High purity achieved
Yield 80–83% After distillation and purification

Process Steps:

  • Charge ethylene glycol, palmitic acid (analogous to formic acid in cited method), catalyst, and solvent into reactor.
  • Heat mixture to reaction temperature with stirring.
  • Remove water azeotropically to drive esterification.
  • After reaction completion, separate aqueous phase and recover solvents.
  • Purify product by distillation or crystallization.

Note: While the cited patent focuses on ethylene glycol diformate, the general esterification principles and process parameters are transferable to ethylene glycol dipalmitate synthesis with adjustment for the higher molecular weight and melting point of palmitic acid.

Catalysts and Solvents

  • Catalysts: Sulfuric acid, p-toluenesulfonic acid, and other strong acids are effective. p-Toluenesulfonic acid offers advantages of lower corrosion and easier handling.
  • Solvents: Aromatic hydrocarbons (toluene, xylene) or esters (isopropyl formate) are used as azeotropic agents to remove water and improve reaction rates.
  • Water Removal: Critical to shift equilibrium; azeotropic distillation is standard.

Comparative Table of Preparation Methods

Method Reactants Catalyst Temperature (°C) Reaction Time Water Removal Yield (%) Purity (%) Advantages Disadvantages
Direct esterification Ethylene glycol + palmitic acid Sulfuric acid, p-TSA 120–180 6–24 hours Azeotropic distillation 70–85 95–99 Simple, cost-effective Long reaction, water removal needed
Acyl chloride method Ethylene glycol + palmitoyl chloride Base (pyridine) Room temp to 50 1–4 hours None 85–95 >99 High yield, no water byproduct Uses corrosive reagents
Enzymatic esterification Ethylene glycol + palmitic acid Lipase 30–60 12–48 hours Adsorption or removal 60–80 High Mild conditions, selective Expensive, scale-up challenges

Notes on Purification and Quality Control

  • Purification typically involves vacuum distillation or recrystallization.
  • Quality parameters include:
    • Purity by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
    • Saponification value to confirm ester formation.
    • Moisture content (<0.3% preferred).
    • Acid value to assess residual free acid.

Chemical Reactions Analysis

Types of Reactions

Ethylene glycol dipalmitate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of ethylene glycol and palmitic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Ethylene glycol and palmitic acid.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohols and other reduced forms.

Scientific Research Applications

Scientific Research Applications

1. Materials Science

  • Processing Aid in Plastics Manufacturing : EGDP is utilized as a lubricant and additive distributor in plastic production, enhancing the efficiency of processes like injection molding. Its role as a processing aid improves the quality of plastic products by reducing friction and wear during manufacturing.
  • Emulsifier and Stabilizer : In formulations, EGDP acts as an emulsifier and stabilizer, improving texture and consistency in various products, including cosmetics and food items.

2. Drug Delivery Systems

  • Biocompatibility : Due to its low toxicity and favorable safety profile, EGDP is being explored for use in drug delivery systems. Its ability to enhance solubility and stability of pharmaceutical compounds makes it a candidate for formulations aimed at improving bioavailability .
  • Topical Formulations : EGDP's properties allow it to be incorporated into topical formulations, where it can enhance skin absorption and improve product performance without causing irritation.

3. Research on Esterification and Hydrolysis

  • EGDP serves as a model compound for studies involving esterification and hydrolysis reactions, providing insights into the behavior of fatty acid esters in various chemical processes.

Safety Assessments

The European Food Safety Authority (EFSA) has conducted safety assessments on EGDP, concluding that it does not accumulate in biological systems due to its rapid hydrolysis into palmitic acid and ethylene glycol . Studies indicate that EGDP is generally regarded as safe for use in food contact materials, with no significant health risks when used according to established guidelines .

Case Study 1: Toxicity Assessment

A study highlighted the implications of ethylene glycol poisoning, which can lead to severe metabolic acidosis due to its metabolites. While this case focused on ethylene glycol itself, it underscores the importance of understanding the safety profiles of compounds related to EGDP. The findings suggest that while ethylene glycol can be toxic, EGDP's formulation minimizes such risks due to its biocompatibility .

Case Study 2: Industrial Application

In industrial settings, EGDP has been successfully implemented as a processing aid in various plastic manufacturing processes. Reports indicate improvements in production efficiency and product quality when using EGDP as a lubricant during injection molding operations.

Mechanism of Action

The mechanism of action of ethylene glycol dipalmitate involves its interaction with various molecular targets and pathways. As a lubricant, it reduces friction between surfaces by forming a thin film. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, facilitating their controlled release. The ester bonds in the compound can be hydrolyzed by enzymes, releasing the active components.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares EGDP with structurally analogous esters:

Compound Chemical Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Water Solubility Key Applications
Ethylene Glycol Dipalmitate (EGDP) C₃₄H₆₆O₄ 538.89 60–70 2.89 Insoluble PCMs, food contact materials
Ethylene Glycol Distearate (EGDS) C₃₈H₇₄O₄ 611.00 70–80 ~2.6* Insoluble Cosmetics, plastics
Polythis compound (PEG-DP) (C₂H₄O)ₙC₃₂H₆₂O₃ Variable (n-dependent) 45–60 N/A Low Nanoparticle stabilization
L-Ascorbyl 2,6-Dipalmitate (ASC-DP) C₃₈H₆₆O₈ 686.92 ~50–60 N/A Insoluble Cosmetics, drug delivery
Propanediol Dipalmitate (PDDP) C₃₅H₆₈O₄ 564.90 ~55–65 N/A Insoluble Pharmaceuticals

*Estimated based on homologous compounds.

Key Observations:
  • EGDP vs. EGDS : EGDS (ethylene glycol distearate) has a longer alkyl chain (C18 vs. C16 in EGDP), leading to a higher melting point (~70–80°C) and molecular weight . Both are used in thermal storage, but EGDS is more prevalent in cosmetics due to its harder texture.
  • EGDP vs. PEG-DP: Polythis compound (PEG-DP) has a polyethylene glycol (PEG) backbone, enhancing hydrophilicity and enabling micelle formation. Unlike EGDP, PEG-DP is used in nanoparticle drug delivery systems .
  • EGDP vs. ASC-DP: ASC-DP combines ascorbic acid with palmitic acid, offering antioxidant properties. While both are insoluble, ASC-DP requires stabilizers like DSPE-PEG for nanoparticle formation, unlike EGDP, which functions independently in PCMs .
  • EGDP vs. PDDP : PDDP (propanediol dipalmitate) has a shorter glycol backbone (C3 vs. C2 in EGDP), slightly reducing its melting point. PDDP is prioritized in pharmaceuticals due to lower toxicity concerns .

Functional and Application-Specific Differences

Research Findings and Data

Thermal Stability
  • EGDP retains stability over 1,000 thermal cycles (20–80°C), outperforming paraffin-based PCMs .
  • PEG-DP degrades above 100°C, limiting high-temperature applications .
Nanoparticle Performance
  • ASC-DP/Soluplus® nanoparticles achieve 90% encapsulation efficiency for minoxidil, with 3x higher skin penetration than free drug .
  • PEG-DP nanoparticles show a critical micelle concentration (CMC) of 0.82 mg/mL, enabling sustained drug release .

Biological Activity

Ethylene glycol dipalmitate (EGDP) is a fatty acid ester formed from the reaction of ethylene glycol and palmitic acid. This compound has garnered attention due to its applications in food contact materials, pharmaceuticals, and cosmetics. This article explores the biological activity of EGDP, focusing on its safety profile, potential toxicological effects, and applications in various fields.

EGDP appears as a waxy solid at room temperature and is soluble in organic solvents. It serves primarily as an emulsifier , stabilizer , and thickening agent , enhancing the texture and consistency of formulations across various industries. The compound is utilized in food packaging, pharmaceuticals, and cosmetic products due to its favorable safety profile and biocompatibility .

Table 1: Comparison of EGDP with Similar Compounds

Compound NameChemical FormulaKey Characteristics
This compoundC34H66O4Emulsifier and thickening agent; low toxicity
Glyceryl MonostearateC21H42O4Commonly used emulsifier; derived from glycerol
Sorbitan MonostearateC18H36O6Nonionic surfactant; used in food and cosmetics
Ethyl PalmitateC18H36O2Simple ester; often used as a flavoring agent

Safety Assessment

The European Food Safety Authority (EFSA) has conducted extensive evaluations of EGDP regarding its use in food contact materials. According to their findings, EGDP does not exhibit genotoxic potential, and no significant toxicological data were reported that would raise safety concerns for consumers when used at concentrations up to 2% in plastics .

Key Findings from EFSA Assessment:

  • Genotoxicity: No evidence of genotoxic effects was found.
  • Toxicity: Based on read-across data from structurally similar compounds, EGDP is not expected to exhibit sub-chronic toxicity at relevant doses (<1000 mg/kg bw/day).
  • Migration Limits: EGDP's migration into food is limited by a specific migration limit (SML) of 30 mg/kg expressed as ethylene glycol .

Case Studies on Ethylene Glycol Toxicity

Ethylene glycol itself is a toxic compound that can lead to severe health issues upon ingestion. A notable case involved a patient who ingested a substantial amount of ethylene glycol but survived with minimal sequelae after receiving appropriate medical treatment . This highlights the importance of distinguishing between ethylene glycol and its esters like EGDP, which exhibit much lower toxicity.

Q & A

Q. How can ethylene glycol dipalmitate be synthesized and characterized in laboratory settings?

Methodological Answer: this compound is synthesized via esterification of ethylene glycol with palmitic acid, typically using acid catalysts (e.g., sulfuric acid) under reflux conditions. Key characterization steps include:

  • Infrared (IR) Spectroscopy : Confirmation of ester linkage via absorption bands at ~1733–1735 cm⁻¹ (C=O stretch) and ~1111 cm⁻¹ (R-O-R stretch) .
  • Mass Spectrometry : Identification of molecular ion peaks (e.g., m/z = 954 for polyethylene glycol 600 dipalmitate analogs) to verify molecular weight .
  • Elemental Analysis : Validation of carbon, hydrogen, and oxygen content to confirm stoichiometry .

Q. What are the key physical properties of this compound relevant to experimental design?

Methodological Answer: Critical properties include:

  • Melting Point : 348.2°C, which influences phase behavior in material formulations .
  • Density : 2.89 g/cm³, affecting solvent compatibility and dispersion in polymer matrices .
  • Hydrophobicity : Governed by the palmitate chains, impacting solubility in organic solvents (e.g., hexane, chloroform) and miscibility with polar/nonpolar systems. Researchers should calibrate solvent selection and temperature controls based on these parameters .

Advanced Research Questions

Q. How can read-across methodologies be applied to assess the toxicological profile of this compound?

Methodological Answer: Read-across approaches leverage data from structurally similar compounds (e.g., ethylene glycol derivatives) to infer toxicity. For this compound:

  • Genotoxicity Assessment : Use data from ethylene glycol or related esters (e.g., ethylene glycol distearate) to evaluate DNA interaction potential via Ames tests or micronucleus assays .
  • Developmental Toxicity : Apply prenatal studies of analogous esters (e.g., EFSA’s evaluation of oral toxicity) to model dose-response relationships .
  • Validation : Cross-validate predictions with in vitro assays (e.g., liver microsomal stability tests) to address metabolic pathway differences .

Q. What analytical methods are recommended for detecting and quantifying this compound in complex mixtures?

Methodological Answer:

  • Chromatography-Mass Spectrometry (GC-MS/LC-MS) : Optimize column selection (e.g., C18 reverse-phase) and ionization methods (e.g., ESI+) to resolve ester peaks from matrix interferences .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to identify proton environments (e.g., methylene groups adjacent to ester linkages) for structural confirmation .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition profiles (e.g., ~300–400°C) to quantify purity in bulk samples .

Q. How do structural variations in polyethylene glycol esters influence their thermal and phase behavior?

Methodological Answer:

  • Chain Length Effects : Compare this compound (C16) with shorter (e.g., dilaurate, C12) or longer (distearate, C18) analogs. Longer alkyl chains increase melting points and reduce crystallinity .
  • Polymer Grafting : Incorporate this compound into copolymers (e.g., poly(ethylene oxide) grafts) to study phase transitions via differential scanning calorimetry (DSC) .
  • Nanostructured Systems : Evaluate self-assembly in micellar or liposomal formulations using dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) .

Q. What experimental strategies address discrepancies in permittivity measurements for ethylene glycol derivatives?

Methodological Answer: Contradictions in permittivity data (e.g., ethylene glycol-water mixtures) often arise from experimental error or sample impurities. Mitigation strategies include:

  • Standardized Calibration : Use reference fluids (e.g., pure ethylene glycol) to calibrate dielectric sensors before measurements .
  • Controlled Humidity : Prevent water absorption by conducting experiments in inert atmospheres (e.g., nitrogen glovebox) .
  • Error Analysis : Apply statistical models (e.g., Monte Carlo simulations) to quantify uncertainty in permittivity datasets .

Data Contradiction Analysis

Q. Case Study: Permittivity Discrepancies in Ethylene Glycol Mixtures

  • Evidence : Akerlöf’s data showed lower permittivity in ethylene glycol-rich mixtures compared to later studies, attributed to instrumental limitations .
  • Resolution : Modern studies use high-precision impedance analyzers and temperature-controlled cells to minimize drift. Researchers should replicate experiments across multiple labs and publish raw data for transparency .

Methodological Best Practices

  • Multi-Technique Validation : Combine IR, NMR, and MS to cross-verify structural data .
  • Toxicological Read-Across : Document structural similarities and metabolic differences when extrapolating toxicity data .
  • Error Reporting : Include confidence intervals and measurement conditions in permittivity/thermal studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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